3-Chloro-2,5-diethylpyrazine
Overview
Description
“3-Chloro-2,5-diethylpyrazine” is a chemical compound with the linear formula C8H11ClN2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-Chloro-2,5-diethylpyrazine” is represented by the SMILES string CCC(C=N1)=NC(Cl)=C1CC
. This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and chlorine (Cl) atoms in the molecule.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis and Reactions of Pyrazine Derivatives : Research on 2,5-diethylpyrazine 1-oxide has led to the development of 2,5-dichloro-3,6-diethylpyrazine, which can be converted into diketopiperazines, showing cis configuration in PMR spectra (Ohta, Akita, & Hara, 1979).
Tuberculostatic Activity of Pyrazine Derivatives : 2-chloro-3-cyanopyrazine, a related compound, has been used in the synthesis of tuberculostatic pyrazine derivatives. These compounds demonstrate significant activity against tuberculosis (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2005).
Spectroscopic and Electrochemical Studies : Pyrazine derivatives, including those related to 3-Chloro-2,5-diethylpyrazine, have been studied for their spectroscopic and electrochemical properties. This research is crucial for understanding their chemical behavior and potential applications (Makarova et al., 2009).
Environmental Studies and Applications
Agricultural Chemicals in Groundwater : The presence of related triazine herbicides in groundwater has been extensively studied. Understanding the environmental impact and behavior of these chemicals, including pyrazine derivatives, is essential for environmental safety and regulatory purposes (Kolpin, 1997).
Photocatalytic Removal of s-Triazines : Studies on the photocatalytic degradation of s-triazines, which are structurally similar to 3-Chloro-2,5-diethylpyrazine, provide insights into methods for removing such compounds from the environment, thereby reducing potential ecological risks (López-Muñoz, Aguado, & Revilla, 2011).
Analytical and Quantitative Methods
- Stable Isotope Dilution Assays : The development of stable isotope dilution assays for alkylpyrazines, including derivatives of 3-Chloro-2,5-diethylpyrazine, has been crucial for accurate quantification of these compounds in complex matrices like food products (Fang & Cadwallader, 2013).
properties
IUPAC Name |
3-chloro-2,5-diethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-6-5-10-7(4-2)8(9)11-6/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKRYVAKYCCYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C(=N1)Cl)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285179 | |
Record name | 3-chloro-2,5-diethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2,5-diethylpyrazine | |
CAS RN |
67714-53-8 | |
Record name | 67714-53-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40821 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-chloro-2,5-diethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60285179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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